molecular formula C14H11Cl3O B14171503 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol CAS No. 921597-58-2

4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol

Cat. No.: B14171503
CAS No.: 921597-58-2
M. Wt: 301.6 g/mol
InChI Key: MHGKADWJGMSEOR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is an organic compound characterized by the presence of multiple chlorine atoms and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methylphenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial effects. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methylphenol
  • 4-Chloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
  • 2,4,5-Trichlorophenol

Uniqueness

4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of multiple chlorine atoms and a phenolic group makes it particularly effective in certain applications, such as antimicrobial research.

Properties

CAS No.

921597-58-2

Molecular Formula

C14H11Cl3O

Molecular Weight

301.6 g/mol

IUPAC Name

4,5-dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol

InChI

InChI=1S/C14H11Cl3O/c1-8-11(13(18)7-12(16)14(8)17)6-9-2-4-10(15)5-3-9/h2-5,7,18H,6H2,1H3

InChI Key

MHGKADWJGMSEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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